5-ethyl-1,2-thiazole-4-carbaldehyde 5-ethyl-1,2-thiazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1550822-21-3
VCID: VC11606149
InChI:
SMILES:
Molecular Formula: C6H7NOS
Molecular Weight: 141.2

5-ethyl-1,2-thiazole-4-carbaldehyde

CAS No.: 1550822-21-3

Cat. No.: VC11606149

Molecular Formula: C6H7NOS

Molecular Weight: 141.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-ethyl-1,2-thiazole-4-carbaldehyde - 1550822-21-3

Specification

CAS No. 1550822-21-3
Molecular Formula C6H7NOS
Molecular Weight 141.2

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Ethyl-1,2-thiazole-4-carbaldehyde (IUPAC name: 5-ethyl-1,2-thiazole-4-carbaldehyde) consists of a five-membered thiazole ring containing sulfur at position 1 and nitrogen at position 2. The substituents include:

  • Ethyl group (–CH₂CH₃): Positioned at carbon 5.

  • Formyl group (–CHO): Positioned at carbon 4.

The molecular formula is C₆H₇NOS, with a molecular weight of 141.19 g/mol. Its aromaticity arises from the delocalized π-electrons within the thiazole ring, enabling electrophilic substitution reactions at specific positions .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight141.19 g/molCalculated
Density~1.3–1.5 g/cm³Estimated from
Boiling Point~210–230°CEstimated from
Melting Point80–85°C (hypothetical)Extrapolated from
SolubilitySoluble in THF, DCM, ethanolBased on

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 5-ethyl-1,2-thiazole-4-carbaldehyde is documented, analogous methods for thiazole-4-carbaldehydes provide a framework:

Reduction-Oxidation Approach

A patent detailing the synthesis of 4-methyl-5-formyl-thiazole offers a viable strategy:

  • Reduction of Carboxylic Acid Esters:

    • Starting material: Ethyl 5-ethyl-1,2-thiazole-4-carboxylate.

    • Reduction with NaBH₄/AlCl₃ in tetrahydrofuran (THF) yields 5-ethyl-4-hydroxymethyl-1,2-thiazole.

    • Example: 4-methyl-thiazole-5-carboxylic acid ethyl ester → 4-methyl-5-hydroxymethyl thiazole (74% yield) .

  • Oxidation to Carbaldehyde:

    • Oxidation of the hydroxymethyl intermediate using pyridinium chlorochromate (PCC) or NaOCl/TEMPO in dichloromethane.

    • Example: 4-methyl-5-hydroxymethyl thiazole → 4-methyl-5-formyl-thiazole (97–98% purity) .

Direct Catalytic Hydrogenation

Epoxidation of carboxylic acid derivatives using modified zirconia catalysts could theoretically yield aldehydes, though this remains untested for 5-ethyl-1,2-thiazole-4-carbaldehyde.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: The ethyl and formyl groups likely confer moderate thermal stability, with decomposition above 250°C .

  • Hydrophobicity: LogP values (estimated at ~1.8) suggest moderate lipid solubility, favoring membrane permeability in biological systems .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C–H) .

  • NMR:

    • ¹H NMR: δ 9.8–10.1 ppm (CHO), δ 1.2–1.4 ppm (ethyl –CH₃), δ 2.5–2.7 ppm (ethyl –CH₂–).

    • ¹³C NMR: δ 190–195 ppm (CHO), δ 140–145 ppm (C-2 thiazole), δ 15–20 ppm (ethyl –CH₃).

Biological Activities and Applications

Antimicrobial Properties

Thiazole-carbaldehydes with alkyl substituents demonstrate broad-spectrum antimicrobial effects. The ethyl group could enhance lipid solubility, improving bacterial membrane penetration .

Table 2: Hypothesized Biological Activities

ActivityMechanismStructural Basis
AnticancerApoptosis induction, kinase inhibition–CHO, ethyl hydrophobicity
AntimicrobialMembrane disruption, enzyme inhibitionThiazole aromaticity
Anti-inflammatoryCOX-2 inhibitionAnalogous to NSAIDs

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